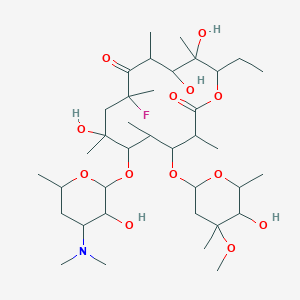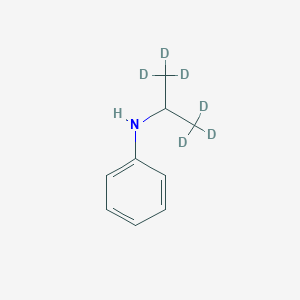
N-(1,1,1,3,3,3-Hexadeuteriopropan-2-yl)aniline
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Electroluminescence and OLED Devices
The use of N,N-Di(phenylpyridin-2-yl)anilines and their derivatives, similar in structure to N-(1,1,1,3,3,3-Hexadeuteriopropan-2-yl)aniline, has been explored in the synthesis of luminescent platinum complexes. These complexes have potential applications in organic light-emitting diodes (OLEDs) due to their emissive properties at ambient temperatures and high quantum yields. They demonstrate a range of emissions covering blue to red, with potential for use in high-resolution OLED displays (Vezzu et al., 2010).
Proton Transfer and Photochromism
Studies involving compounds structurally related to N-(1,1,1,3,3,3-Hexadeuteriopropan-2-yl)aniline have explored their photochromic properties. For instance, N-(2-hydroxybenzylidene)aniline and its derivatives exhibit unique infrared spectral characteristics upon irradiation, indicating potential applications in photoresponsive materials and molecular switches (Lewis & Sandorfy, 1982).
Chemosensors for Metal Ions
Aniline derivatives have been synthesized as chemosensors for metal ions such as aluminum. These sensors show high selectivity and sensitivity, and they can be used for detecting and imaging metal ions in various environments, including living cells (Shree et al., 2019).
Catalytic Applications
Compounds structurally similar to N-(1,1,1,3,3,3-Hexadeuteriopropan-2-yl)aniline are used in palladium-catalyzed cross-coupling reactions. These reactions are pivotal in synthesizing anilines and their derivatives, crucial for various chemical research areas, including medicinal chemistry and materials science (Ruiz-Castillo & Buchwald, 2016).
Corrosion Inhibition
Aniline derivatives have been researched for their efficacy as corrosion inhibitors. These compounds demonstrate promising results in protecting metals against corrosion, particularly in acidic environments, which could be vital for industrial applications (Daoud et al., 2014).
Electrical and Conductive Materials
The use of aniline as a precursor for synthesizing conducting polymers and materials with enhanced electrocatalytic properties has been studied. Such materials have potential applications in energy storage, fuel cells, and electronics (Hoyos et al., 2014).
Eigenschaften
IUPAC Name |
N-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-8(2)10-9-6-4-3-5-7-9/h3-8,10H,1-2H3/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCFWPVMFJMNDP-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])NC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1,1,3,3,3-Hexadeuteriopropan-2-yl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1a,2,7,7a-Tetrahydro-3,6-dimethoxy-naphth[2,3-b]oxirene](/img/structure/B123934.png)
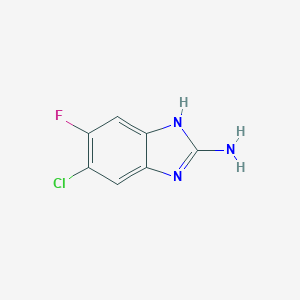

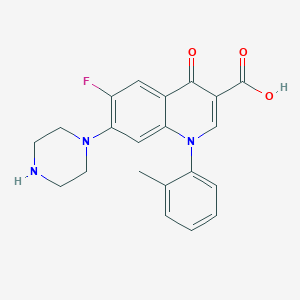
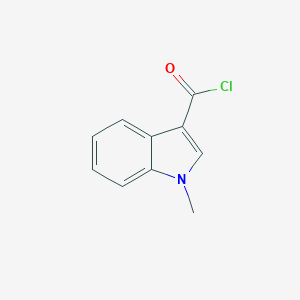
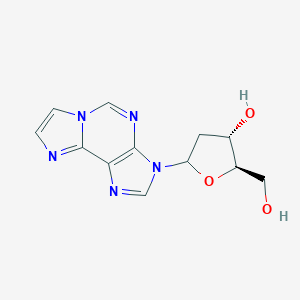
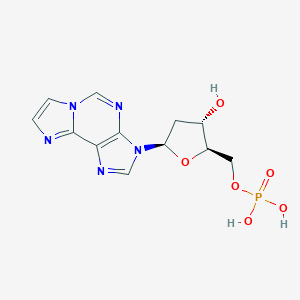
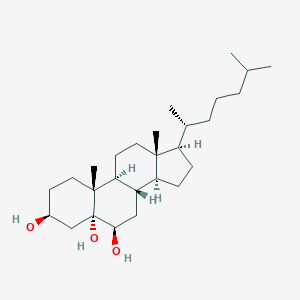
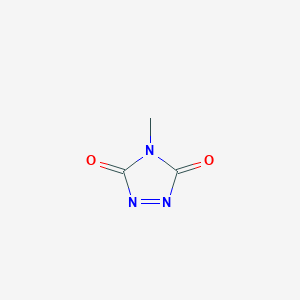

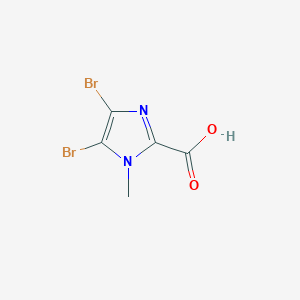
![5-[(Dimethylamino)methyl]-2-furanmethanol](/img/structure/B123954.png)

